5-Bromo-N-ethyl-2-fluoronicotinamide
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Overview
Description
5-Bromo-N-ethyl-2-fluoronicotinamide is a heterocyclic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the nitrogen atom, and a fluorine atom at the 2nd position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-2-fluoronicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-fluoropyridine.
Ethylation: The nitrogen atom of the pyridine ring is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Amidation: The resulting intermediate is then subjected to amidation using an appropriate amide-forming reagent, such as thionyl chloride, followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-ethyl-2-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N-ethyl-2-fluoronicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting nicotinamide-related pathways.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinamide.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-ethyl-2-fluoronicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by mimicking the structure of nicotinamide, thereby interfering with their normal function. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N,N-diethyl-2-fluoronicotinamide
- 5-Bromo-2-fluoro-3-pyridylboronic acid
- 5-Bromonicotinamide
Comparison
Compared to similar compounds, 5-Bromo-N-ethyl-2-fluoronicotinamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the ethyl group at the nitrogen atom can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
IUPAC Name |
5-bromo-N-ethyl-2-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O/c1-2-11-8(13)6-3-5(9)4-12-7(6)10/h3-4H,2H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIGZSJZJZTUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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